molecular formula C15H15NO2 B6281468 2-(4-methylphenyl)-2-(phenylamino)acetic acid CAS No. 73842-43-0

2-(4-methylphenyl)-2-(phenylamino)acetic acid

Cat. No. B6281468
CAS RN: 73842-43-0
M. Wt: 241.3
InChI Key:
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Description

2-(4-methylphenyl)-2-(phenylamino)acetic acid, also known as 4-methylphenylaminoacetic acid (MPAA), is a naturally occurring organic compound classified as an aromatic amino acid. It is an important intermediate in the synthesis of many pharmaceuticals, such as the anti-depressant fluoxetine, as well as a variety of other drugs. In addition, MPAA has been studied extensively for its biochemical and physiological effects, and has been found to have a wide range of applications in scientific research.

Scientific Research Applications

MPAA has been studied extensively for its applications in scientific research. It has been found to have a wide range of applications, including as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been used to study the effects of neurotransmitter reuptake inhibition, as well as to study the effects of monoamine oxidase inhibitors on the central nervous system. Additionally, MPAA has been used to study the effects of monoamine oxidase inhibitors on the cardiovascular system, as well as the effects of monoamine oxidase inhibitors on the immune system.

Mechanism of Action

MPAA acts as an inhibitor of monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Monoamine oxidase is responsible for the breakdown of these neurotransmitters, and inhibition of this enzyme can lead to an increase in the levels of these neurotransmitters in the brain. This can have a variety of effects, including increased mood, improved focus, and improved sleep.
Biochemical and Physiological Effects
MPAA has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin and dopamine levels in the brain, which can lead to improved mood and focus. Additionally, it has been found to increase the production of nitric oxide, which can lead to improved cardiovascular health. Finally, MPAA has been found to reduce inflammation, which can lead to improved immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPAA in lab experiments is that it is relatively easy to synthesize. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers. However, there are some limitations to using MPAA in lab experiments. For example, it is not a very stable compound, so it must be stored and handled carefully. Additionally, it is not very soluble in water, so it must be dissolved in other solvents before use.

Future Directions

Going forward, there are a variety of potential future directions for research into MPAA. For example, further research could be done into the effects of MPAA on the cardiovascular system and the immune system. Additionally, further research could be done into the potential therapeutic applications of MPAA, such as its potential use as an antidepressant or anti-anxiety medication. Finally, further research could be done into the potential side effects of MPAA, such as its potential to cause liver damage.

Synthesis Methods

MPAA is typically synthesized from 4-methylbenzaldehyde, which is reacted with ammonia and formaldehyde in the presence of a catalyst such as zinc chloride. The resulting product is then purified and crystallized to form the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methylphenyl)-2-(phenylamino)acetic acid involves the reaction of 4-methylbenzaldehyde with aniline to form 4-methyl-N-phenylaniline, which is then reacted with chloroacetic acid to form 2-(4-methylphenyl)-2-(phenylamino)acetic acid.", "Starting Materials": [ "4-methylbenzaldehyde", "aniline", "chloroacetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 4-methylbenzaldehyde (1.0 equiv) and aniline (1.2 equiv) in diethyl ether and add a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide to the mixture to adjust the pH to basic. Extract the product, 4-methyl-N-phenylaniline, with diethyl ether.", "Step 3: Dissolve 4-methyl-N-phenylaniline (1.0 equiv) in water and add chloroacetic acid (1.2 equiv). Stir the mixture at room temperature for 2 hours.", "Step 4: Adjust the pH of the mixture to acidic using hydrochloric acid. Extract the product, 2-(4-methylphenyl)-2-(phenylamino)acetic acid, with diethyl ether.", "Step 5: Purify the product by recrystallization from a suitable solvent." ] }

CAS RN

73842-43-0

Product Name

2-(4-methylphenyl)-2-(phenylamino)acetic acid

Molecular Formula

C15H15NO2

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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